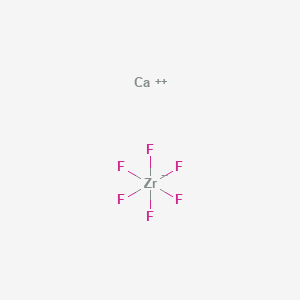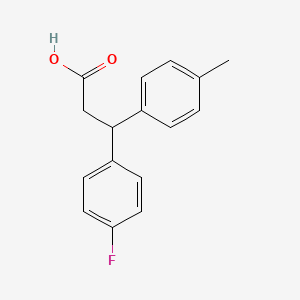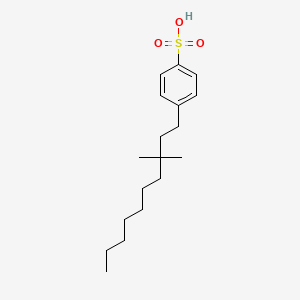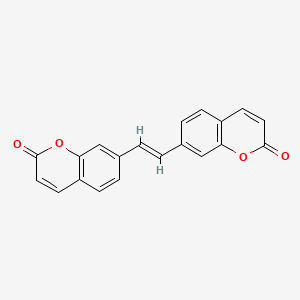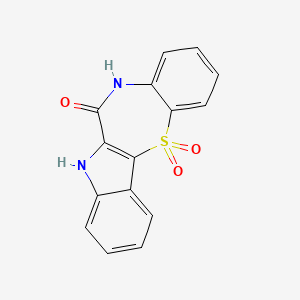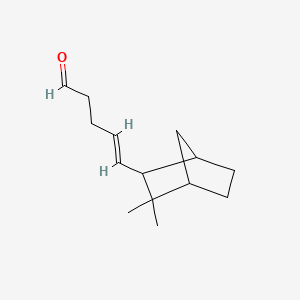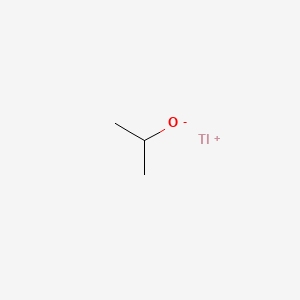
Thallium(1+) propan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(1+) propan-2-olate can be synthesized through the reaction of thallium(I) ethoxide with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thallium compound. The general reaction is as follows:
TlOC2H5+C3H7OH→TlOC3H7+C2H5OH
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent the formation of thallium oxides and hydroxides, which can contaminate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thallium(III) compounds. This reaction is typically facilitated by strong oxidizing agents.
Reduction: The compound can be reduced back to thallium metal under specific conditions using reducing agents like hydrogen gas.
Substitution: this compound can participate in nucleophilic substitution reactions where the thallium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation: Thallium(III) propan-2-olate.
Reduction: Thallium metal.
Substitution: Various thallium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thallium(1+) propan-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ion interactions.
Medicine: Explored for its potential use in diagnostic imaging due to thallium’s properties.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Wirkmechanismus
The mechanism by which thallium(1+) propan-2-olate exerts its effects involves the interaction of the thallium ion with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular functions, particularly in the nervous and cardiovascular systems. The pathways involved include inhibition of Na+/K±ATPase and interference with mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
- Thallium(I) ethoxide (C₂H₅OTl)
- Thallium(I) methoxide (CH₃OTl)
- Thallium(I) butoxide (C₄H₉OTl)
Comparison: Thallium(1+) propan-2-olate is unique due to its specific alkoxide group, which influences its reactivity and solubility. Compared to thallium(I) ethoxide and thallium(I) methoxide, this compound has a bulkier alkyl group, which can affect its steric interactions in chemical reactions. This makes it a valuable reagent in certain synthetic applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
39262-04-9 |
|---|---|
Molekularformel |
C3H7OTl |
Molekulargewicht |
263.47 g/mol |
IUPAC-Name |
propan-2-olate;thallium(1+) |
InChI |
InChI=1S/C3H7O.Tl/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
XRZWCXPPVXLYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


